2-Bromo-3,6-difluorostyrene
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Overview
Description
2-Bromo-3,6-difluorostyrene is an organic compound with the molecular formula C8H5BrF2 It is a derivative of styrene, where the hydrogen atoms at positions 2, 3, and 6 on the benzene ring are replaced by bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,6-difluorostyrene can be synthesized through several methods. One common approach involves the bromination of 3,6-difluorostyrene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the use of dibromocarbene addition to 3,6-difluorostyrene. This reaction is carried out in the presence of a strong base such as potassium tert-butoxide (KOBut) and a phase transfer catalyst. The reaction proceeds at ambient temperature, and the product is isolated through standard extraction and purification techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,6-difluorostyrene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the styrene moiety can participate in addition reactions with various reagents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar solvents like methanol or ethanol.
Addition Reactions: Reagents such as hydrogen halides (HX) or halogens (X2) can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Addition Reactions: Products include halogenated styrenes or other addition products.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Bromo-3,6-difluorostyrene has several applications in scientific research:
Biology: It is used in the development of fluorinated compounds with potential biological activity.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3,6-difluorostyrene in chemical reactions involves the activation of the double bond and the bromine atom. The double bond can participate in addition reactions, while the bromine atom can undergo substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3,3,3-trifluoropropene: Similar in structure but with a trifluoromethyl group instead of difluorostyrene.
2-Bromo-3,6-difluoropyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
Uniqueness
2-Bromo-3,6-difluorostyrene is unique due to the presence of both bromine and fluorine atoms on the styrene moiety. This combination imparts unique reactivity and properties, making it valuable in various synthetic applications. Its ability to undergo selective substitution and coupling reactions distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H5BrF2 |
---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
2-bromo-3-ethenyl-1,4-difluorobenzene |
InChI |
InChI=1S/C8H5BrF2/c1-2-5-6(10)3-4-7(11)8(5)9/h2-4H,1H2 |
InChI Key |
UVCOFWRZNRSDKI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC(=C1Br)F)F |
Origin of Product |
United States |
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